O-Ethyl butyltrisulfane-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl butyltrisulfane-1-carbothioate is an organosulfur compound with the molecular formula C7H14S3O2. This compound is known for its unique structure, which includes a trisulfane group and a carbothioate moiety. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl butyltrisulfane-1-carbothioate typically involves the reaction of butylthiol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Butylthiol+Ethyl chloroformate→O-Ethyl butyltrisulfane-1-carbothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl butyltrisulfane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfane group to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbothioates.
Wissenschaftliche Forschungsanwendungen
O-Ethyl butyltrisulfane-1-carbothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of O-Ethyl butyltrisulfane-1-carbothioate involves its interaction with various molecular targets. The trisulfane group can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s ability to modulate redox balance and generate reactive sulfur species is key to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Methyl benzothioate
- O-Propyl benzothioate
- O-Butyl benzothioate
Uniqueness
O-Ethyl butyltrisulfane-1-carbothioate is unique due to its trisulfane group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
63407-79-4 |
---|---|
Molekularformel |
C7H14OS4 |
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
O-ethyl (butyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C7H14OS4/c1-3-5-6-10-12-11-7(9)8-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
HYWIPYHYQSIULO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSSSC(=S)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.